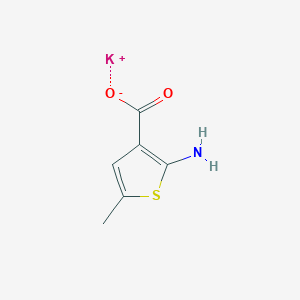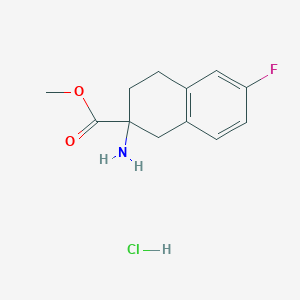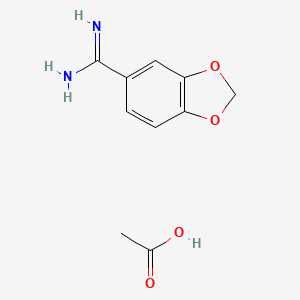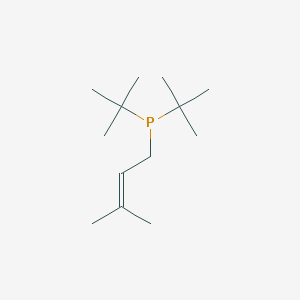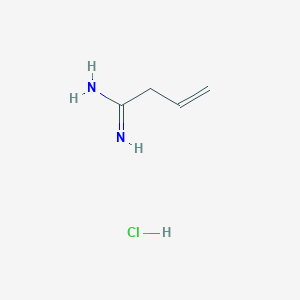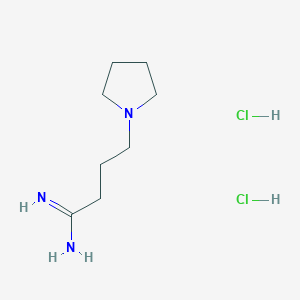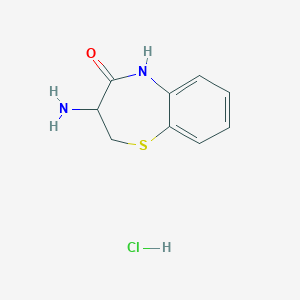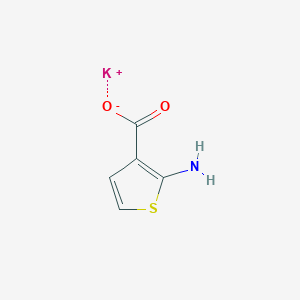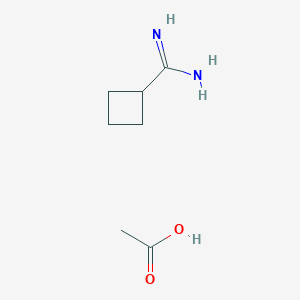
Cyclobutanecarboxamidine acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutanecarboxamidine acetate (CBDA) is an organic compound belonging to the family of carboxamidine compounds. It is a cyclic amide derivative of cyclobutanecarboxylic acid and is used in various scientific research applications. CBDA has been gaining attention in recent years due to its unique properties and potential applications in many scientific fields.
Aplicaciones Científicas De Investigación
Cyclobutanecarboxamidine acetate has a wide range of scientific research applications. It can be used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in polymerization reactions. It is also used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of porphyrins and other macrocyclic compounds. In addition, Cyclobutanecarboxamidine acetate has been used in the synthesis of drugs, such as antifungal agents, antiviral agents, and anti-inflammatory agents.
Mecanismo De Acción
The mechanism of action of Cyclobutanecarboxamidine acetate is not yet fully understood. It is believed that Cyclobutanecarboxamidine acetate binds to certain proteins in the body, which can lead to changes in the activity of those proteins. This can lead to changes in the biochemical and physiological processes of the body, leading to the desired effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of Cyclobutanecarboxamidine acetate are not yet fully understood. However, studies have shown that Cyclobutanecarboxamidine acetate can have anti-inflammatory, anti-fungal, and antiviral effects. In addition, Cyclobutanecarboxamidine acetate has been shown to have antioxidant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclobutanecarboxamidine acetate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, is relatively stable, and is relatively non-toxic. However, there are also some limitations to its use in laboratory experiments. Cyclobutanecarboxamidine acetate is not readily soluble in water, and its solubility in organic solvents is limited. In addition, the effects of Cyclobutanecarboxamidine acetate can vary depending on the concentration and the duration of exposure.
Direcciones Futuras
There are many potential future directions for research on Cyclobutanecarboxamidine acetate. One such direction is to further investigate the biochemical and physiological effects of Cyclobutanecarboxamidine acetate and to develop new methods for its synthesis. Another potential direction is to explore the potential therapeutic applications of Cyclobutanecarboxamidine acetate, such as its use as an anti-inflammatory, antiviral, or antifungal agent. Additionally, further research could be conducted on the mechanisms of action of Cyclobutanecarboxamidine acetate and its potential use as a catalyst in polymerization reactions. Finally, future research could focus on the development of new methods for the purification of Cyclobutanecarboxamidine acetate and its use in the synthesis of peptides and peptidomimetics.
Métodos De Síntesis
Cyclobutanecarboxamidine acetate can be synthesized from cyclobutanecarboxylic acid in a three-step process. First, cyclobutanecarboxylic acid is reacted with acetic anhydride in the presence of a base such as sodium carbonate to form cyclobutanecarboxamide. Then, the cyclobutanecarboxamide is reacted with acetic anhydride in the presence of a base such as sodium carbonate to form Cyclobutanecarboxamidine acetate. Finally, the Cyclobutanecarboxamidine acetate is purified by recrystallization.
Propiedades
IUPAC Name |
acetic acid;cyclobutanecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.C2H4O2/c6-5(7)4-2-1-3-4;1-2(3)4/h4H,1-3H2,(H3,6,7);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUQWBWXXVTMBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC(C1)C(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutanecarboxamidine acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine hydrobromide](/img/structure/B6354246.png)
![(E)-2-[3-[[[3-(2-Pyridylethynyl)-2-cyclohexen-1-ylidene]amino]oxy]propoxy]ethyl Methanesulfonate](/img/structure/B6354250.png)
